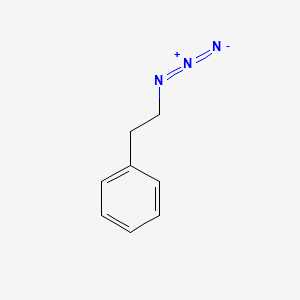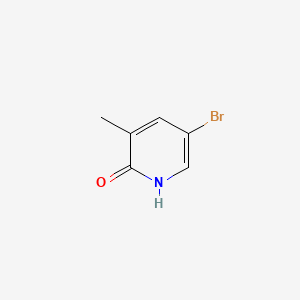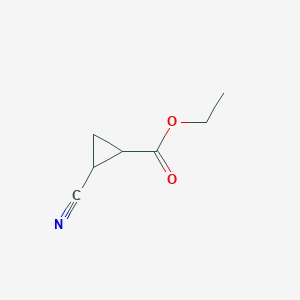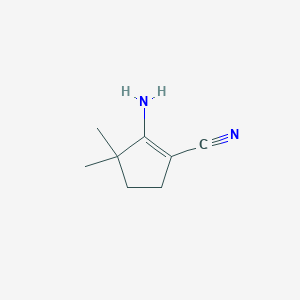
(2-Azidoethyl)benzene
Vue d'ensemble
Description
(2-Azidoethyl)benzene is a chemical compound with the molecular formula C8H9N3. It is commonly used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
1. Organometallic Chemistry and Aromatic Character
(2-Azidoethyl)benzene derivatives are significant in organometallic chemistry, particularly in the study of aromatic character and stability in organometalloidal structures. The synthesis and characterization of 1,2-dihydro-1,2-azaborine, an organometalloidal analog of benzene, illustrate this application. This research demonstrates the stability and aromatic character of such compounds, providing insights into the properties of hybrid organic/inorganic structures (Marwitz et al., 2009).
2. Synthetic Chemistry: Hexaarylbenzenes
In synthetic chemistry, derivatives of this compound play a crucial role in the synthesis of hexaarylbenzenes, which have diverse applications ranging from pharmaceuticals to materials for electronic devices. These compounds demonstrate the vast potential of benzene derivatives in creating structurally diverse molecules (Suzuki et al., 2015).
3. Potential Pharmaceutical Applications
Research on 1,2-dihydro-1,2-azaborine, related to this compound, investigates its resistance to metabolism by enzymes like cytochrome P450. This study is vital for understanding the potential of such compounds in pharmaceutical applications, particularly as bioisosteres in drug design (Silva, 2016).
4. Environmental Applications
The anaerobic oxidation of benzene, a process related to the degradation of this compound derivatives, is critical for environmental applications, particularly in the bioremediation of benzene-contaminated environments. Studies on strains like Dechloromonas demonstrate the potential of biological processes in treating contaminated sites (Coates et al., 2001).
5. Material Science: Azobenzenes
This compound derivatives are used in the synthesis of azobenzenes, which find applications in material science. Azobenzenes are used in creating light-activated materials and have potential uses in medical and industrial processes (Ma et al., 2012).
6. Spectroscopy and Soil Chemistry
The interaction of aromatic compounds like benzene derivatives with surfaces is crucial for understanding soil chemistry and pollution. Studies using spectroscopy to investigate these interactions contribute to our understanding of environmental contamination and its mitigation (Ringwald & Pemberton, 2000).
7. Catalysis and Chemical Transformations
This compound and its derivatives are involved in catalysis and chemical transformations. Research on the interaction of these compounds with cyclopentadienyl ruthenium complexes highlights their role in novel catalytic processes and the synthesis of complex molecules (Risse et al., 2011).
8. Supramolecular Chemistry
In supramolecular chemistry, benzene derivatives such as benzene-1,3,5-tricarboxamide, related to this compound, are crucial. These compounds form the basis for creating nanometer-sized structures and have applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Mécanisme D'action
Target of Action
The primary target of (2-Azidoethyl)benzene is the dopamine analogue, where the amine group is switched to azide . This compound is used as a reactant in the preparation of disubstituted triazoles via ruthenium-catalyzed cycloaddition of terminal alkynes with azides .
Mode of Action
The compound interacts with its targets through a process called polymerization. The dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, is polymerized using sodium periodate . This process gives rise to particles with a diameter of up to one micrometer .
Biochemical Pathways
The biochemical pathway affected by this compound involves the polymerization of the dopamine analogue. The resulting polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains . This process is significant in organometallic chemistry, particularly in the study of aromatic character and stability in organometalloidal structures.
Pharmacokinetics
It’s worth noting that the particles resulting from the polymerization of the dopamine analogue are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents . This solubility could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of a polymeric material that consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains . Moreover, the resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the polymerization process is triggered by sodium periodate . Additionally, the stability of the resulting particles in water and their solubility in organic solvents suggest that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
Orientations Futures
Future research directions for “(2-Azidoethyl)benzene” could involve exploring its potential applications in the synthesis of valuable heterocyclic amines . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been demonstrated . This opens up new possibilities for the use of “this compound” in the creation of novel materials.
Propriétés
IUPAC Name |
2-azidoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSGPCZWEQJJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219325 | |
| Record name | Benzene, (2-azidoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6926-44-9 | |
| Record name | Phenethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-azidoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-Azidoethyl)benzene in organic synthesis?
A1: this compound serves as a versatile starting material for generating complex molecules. For instance, it can be enzymatically dihydroxylated using specific E. coli strains to produce cis-cyclohexadienediols. [, ] These diols act as precursors for Diels-Alder reactions, powerful tools for constructing cyclic compounds. [, ] Furthermore, this compound can be transformed into trienes, which subsequently undergo intramolecular Diels-Alder reactions to form intricate polycyclic structures containing nitrogen and oxygen. []
Q2: How does this compound react with cyclopentadienyl ruthenium complexes?
A2: Cyclopentadienyl ruthenium complexes like [Cp∧RuCl2]2 can catalyze the decomposition of this compound. [] This reaction leads to the formation of a tetrazene complex, highlighting the ability of this compound to bind to metal centers. [] While this specific reaction doesn't lead to further transformations of the this compound scaffold, it showcases its reactivity with transition metal complexes, opening possibilities for catalytic applications.
Q3: Can this compound be used to synthesize molecules relevant to medicinal chemistry?
A3: Research demonstrates the potential of this compound in synthesizing complex molecular frameworks. In particular, its use in synthesizing a tricyclic ring system containing all five chiral centers of the natural (–)-morphine skeleton showcases its promise in this area. [] This synthesis highlights the capability of this compound to serve as a building block for complex natural product-like structures, which are often of interest in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)



![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)



![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)

